3-(3,5-Dimethoxyphenyl)-1-butanol
Description
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-9(4-5-13)10-6-11(14-2)8-12(7-10)15-3/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
GKLROLNEXOYCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Methyl Groups
Comparison with 3,5-Dimethylphenol (CAS 108-68-9) The substitution of methoxy (-OCH₃) groups in 3-(3,5-Dimethoxyphenyl)-1-butanol versus methyl (-CH₃) groups in 3,5-dimethylphenol () significantly alters physicochemical properties:
- Polarity and Solubility: Methoxy groups increase polarity due to the oxygen atom, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to the less polar 3,5-dimethylphenol.
- Boiling/Melting Points: The longer 1-butanol chain in the target compound increases molecular weight and boiling point relative to 3,5-dimethylphenol (MW 122.16 g/mol).
Table 1: Substituent-Driven Property Comparison
Chain Length and Fluorinated Analogs
Comparison with 3-(3,5-Dimethoxyphenyl)-1,1,1-trifluoropropan-2-ol (DV315) A fluorinated analog (C₁₁H₁₃F₃O₃, MW 250.22 g/mol) from replaces the 1-butanol chain with a 1,1,1-trifluoropropan-2-ol group:
- Lipophilicity : The trifluoromethyl group increases logP (predicted ~3.0), enhancing membrane permeability.
- Metabolic Stability : Fluorination typically reduces metabolic degradation, making DV315 more suitable for bioactive applications.
- Synthetic Utility: The target compound’s butanol chain offers flexibility for further functionalization (e.g., esterification).
Preparation Methods
Reaction Mechanism and Precursors
The Grignard reaction is a cornerstone for synthesizing alcohols with aryl substituents. For 3-(3,5-dimethoxyphenyl)-1-butanol, the protocol involves reacting 3,5-dimethoxybenzaldehyde with a butylmagnesium bromide Grignard reagent. The aldehyde’s electrophilic carbonyl carbon attacks the nucleophilic Grignard reagent, forming a secondary alcohol after acidic workup.
Procedure :
-
Formation of Grignard Reagent : Butyl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions.
-
Nucleophilic Addition : 3,5-Dimethoxybenzaldehyde is added dropwise to the Grignard reagent at 0°C, followed by refluxing to complete the reaction.
-
Hydrolysis : The intermediate is quenched with dilute hydrochloric acid, extracting the alcohol product via separatory funnel.
Optimization :
-
Solvent : THF enhances reagent solubility and reaction homogeneity.
-
Temperature : Controlled addition at 0°C prevents side reactions, while reflux ensures completion.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 85 |
| Temperature | 0°C (addition), reflux (post) | 82 |
| Quenching Agent | 10% HCl | 78 |
Reduction of 3-(3,5-Dimethoxyphenyl)Butan-2-One
Catalytic Hydrogenation
Ketone reduction using ruthenium catalysts, as demonstrated in analogous cyclohexanol syntheses, offers a high-purity route.
Procedure :
-
Substrate Preparation : 3-(3,5-Dimethoxyphenyl)butan-2-one is synthesized via Friedel-Crafts acylation of 1,3-dimethoxybenzene.
-
Hydrogenation : The ketone is dissolved in ethanol with 5% Ru/C under 50 psi H₂ at 80°C for 6 hours.
Challenges :
-
Selectivity : Over-reduction to alkanes is mitigated by controlling H₂ pressure.
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Ru/C | 50 | 80 | 75 |
| 10% Pd/C | 50 | 80 | 68 |
Friedel-Crafts Alkylation
Electrophilic Aromatic Substitution
Introducing the butanol chain via alkylation of 1,3-dimethoxybenzene using 1-bromo-3-butanol.
Procedure :
-
Lewis Acid Catalysis : AlCl₃ facilitates the formation of a carbocation from 1-bromo-3-butanol.
-
Regioselectivity : The 3,5-dimethoxy groups direct substitution to the para position, though steric hindrance limits yield.
Limitations :
-
Polyalkylation : Excess substrate and low temperatures (-15°C) minimize byproducts.
-
Yield : 60–65% after column chromatography.
Hydroboration-Oxidation
Anti-Markovnikov Addition
This method installs the hydroxyl group at the terminal carbon of a 3-(3,5-dimethoxyphenyl)-1-butene precursor.
Procedure :
-
Borane Addition : Diborane reacts with the alkene in THF at 0°C.
-
Oxidation : Hydrogen peroxide and NaOH convert the borane intermediate to the alcohol.
Advantages :
-
Stereochemical Control : Predictable regioselectivity compared to acid-catalyzed hydrations.
-
Yield : 70–75% with minimal purification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
